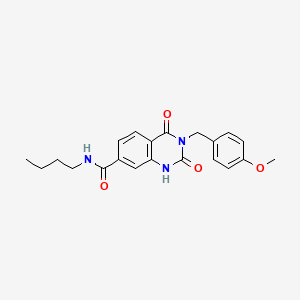

N-butyl-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a complex organic molecule, likely belonging to the class of quinazolines. Quinazolines are a type of heterocyclic compound, a class of compounds that have wide applications in medicinal chemistry due to their diverse biological activities .

Synthesis Analysis

The synthesis of such complex molecules typically involves multiple steps, each requiring specific reagents and conditions. For instance, the synthesis of related compounds, such as benzimidazolium salts, involves reactions with Ag2O . The exact synthesis pathway would depend on the specific structure of the compound and the starting materials available.Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry . These techniques provide information about the types of bonds and functional groups present in the molecule.Chemical Reactions Analysis

The chemical reactivity of a compound is influenced by its molecular structure. For instance, the presence of electron-rich or electron-poor sites can make the compound more susceptible to certain types of reactions. Direct nucleophilic substitution of alcohols is a common reaction in synthetic and process chemistry .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as its solubility, melting point, and reactivity, can be determined through various experimental techniques. These properties are influenced by the compound’s molecular structure .Aplicaciones Científicas De Investigación

Synthesis and Radioligand Binding Studies

This compound and its derivatives are utilized in the synthesis and evaluation for binding affinity towards specific receptors. For instance, research on methoxylated 1,2,3,4-tetrahydroisoquinoliniums derived from similar compounds showed their high affinity for apamin-sensitive binding sites, indicating potential applications in neuroscience and pharmacology (Graulich et al., 2006).

Catalytic and Synthetic Applications

Compounds structurally related to "N-butyl-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide" have been explored for their catalytic activities and synthetic applications. A study highlighted the niobium pentachloride-promoted conversion of carboxylic acids to carboxamides, showcasing a method for synthesizing 4-aryl-1,2,3,4-tetrahydroisoquinoline alkaloid structures, which could have implications in drug development and synthetic chemistry (Nery et al., 2003).

Development of Novel Ligands

Another aspect of its application is in the development of novel ligands for receptor studies, where derivatives have been synthesized and evaluated for their affinity towards sigma-2 receptors. This has significant implications in the study of receptor functions and potential therapeutic applications (Xu et al., 2005).

Anti-inflammatory and Analgesic Agents

Derivatives of "this compound" have also been synthesized and screened for their anti-inflammatory and analgesic activities. Such studies contribute to the development of new therapeutic agents for treating inflammation and pain (Abu‐Hashem et al., 2020).

Carboxamide Protecting Groups

The development of new carboxamide protecting groups derived from the compound has implications in peptide synthesis and drug design. Research in this area focuses on creating groups that can be removed under mild conditions, facilitating the synthesis of complex molecules (Muranaka et al., 2011).

Mecanismo De Acción

Target of Action

The primary target of N-butyl-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is the bacterial cell wall . The compound binds to the active methylene group on the bacterial cell wall .

Mode of Action

The compound interacts with its target by binding to the active methylene group on the bacterial cell wall . This interaction prevents cross-linking of peptidoglycan chains, leading to a reduction in cell wall synthesis .

Biochemical Pathways

The affected pathway is the peptidoglycan synthesis pathway in bacteria . The compound’s action results in increased permeability of cells, which may lead to cell death .

Pharmacokinetics

The compound’s interaction with the bacterial cell wall suggests that it may have good bioavailability .

Result of Action

The molecular effect of the compound’s action is the disruption of cell wall synthesis in bacteria . On a cellular level, this leads to increased cell permeability and potentially cell death .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-butyl-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H-quinazoline-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O4/c1-3-4-11-22-19(25)15-7-10-17-18(12-15)23-21(27)24(20(17)26)13-14-5-8-16(28-2)9-6-14/h5-10,12H,3-4,11,13H2,1-2H3,(H,22,25)(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCDDGSKUQYVRNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2976336.png)

![5-([(4-Methoxybenzyl)amino]carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2976341.png)

![N-(4-ethylphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2976344.png)

![Benzyl[1-(2-methoxyphenyl)propan-2-yl]amine](/img/structure/B2976345.png)

![N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2976349.png)

![6,8-Difluoro-1-[(2-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B2976352.png)